molecular formula C12H14N4O3 B15018979 2-Cyano-N'-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]acetohydrazide

2-Cyano-N'-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]acetohydrazide

Cat. No.: B15018979
M. Wt: 262.26 g/mol
InChI Key: IOWUPWLCQOBBIP-NTEUORMPSA-N
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Description

2-Cyano-N’-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]acetohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a cyano group, a furan ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N’-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N’-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer properties.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-N’-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways are still under investigation, but it is believed to involve the disruption of cellular metabolism and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-N’-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]acetohydrazide: This compound itself.

    2-Cyano-N’-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]acetohydrazide derivatives: Variants with different substituents on the furan or morpholine rings.

    Other hydrazones: Compounds with similar hydrazone functional groups but different aromatic or heterocyclic rings.

Uniqueness

2-Cyano-N’-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

2-cyano-N-[(E)-(5-morpholin-4-ylfuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C12H14N4O3/c13-4-3-11(17)15-14-9-10-1-2-12(19-10)16-5-7-18-8-6-16/h1-2,9H,3,5-8H2,(H,15,17)/b14-9+

InChI Key

IOWUPWLCQOBBIP-NTEUORMPSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(O2)/C=N/NC(=O)CC#N

Canonical SMILES

C1COCCN1C2=CC=C(O2)C=NNC(=O)CC#N

Origin of Product

United States

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